tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with an acetylthio group and a tert-butyl ester. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with piperidine, which is functionalized to introduce the acetylthio group and the tert-butyl ester.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate would involve optimization of reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures for each reaction step to ensure complete conversion and minimize side reactions.
Catalysts and Reagents: Using efficient catalysts and high-purity reagents to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The acetylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol.
Substitution: The acetylthio group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl ester can serve as a protecting group for carboxylic acids in multi-step syntheses.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its structural features that can interact with biological targets.
Bioconjugation: The acetylthio group can be used for conjugation with biomolecules, aiding in the development of drug delivery systems.
Industry
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Catalysis: Employed in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism by which tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, altering their function. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used in PROTAC development for targeted protein degradation.
tert-Butyl 4-((piperazin-1-yl)methyl)piperidine-1-carboxylate: Another piperidine derivative with different functional groups.
Uniqueness
tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate is unique due to the presence of the acetylthio group, which provides distinct reactivity compared to other piperidine derivatives. This functional group allows for specific chemical modifications and interactions, making it valuable in various synthetic and biological applications.
Properties
IUPAC Name |
tert-butyl 4-(acetylsulfanylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c1-10(15)18-9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCZZHMYEJOLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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